molecular formula C10H11ClF3N B1447180 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine CAS No. 1270540-71-0

1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine

Cat. No. B1447180
M. Wt: 237.65 g/mol
InChI Key: CYJAYLQLXUPPJP-UHFFFAOYSA-N
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Description

This compound is a derivative of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . It is also related to a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives synthesized for analgesic purposes .


Synthesis Analysis

The synthesis of related compounds often involves Pd-catalyzed coupling reactions . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl (TFM, -CF3) group . This group is a common feature in many FDA-approved drugs and is known to exhibit numerous pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives often involve Pd-catalyzed coupling reactions . The exact reactions would depend on the specific synthesis pathway used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 1-[3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-AMINE, has a predicted boiling point of 218.4±35.0 °C and a predicted density of 1.325±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Synthetic Pathways and Structural Insights

The compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine plays a pivotal role in the synthesis of various novel compounds, demonstrating its utility in organic synthesis and structural chemistry. For instance, its involvement in the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases its importance in creating compounds with potential pharmacological activities. The reaction pathways leveraged for these syntheses provide valuable insights into the structural and spectroscopic properties of the resultant compounds, indicating a broad spectrum of possible applications in medicinal chemistry and material science (Issac & Tierney, 1996).

Environmental and Pharmaceutical Applications

The compound's derivatives have shown significant potential in environmental and pharmaceutical applications. Notably, amine-functionalized sorbents, which could be related to the structural functionalities of 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine, have been identified as promising materials for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. This application is critical for addressing the contamination of drinking water with PFAS, highlighting the compound's relevance in developing solutions for environmental pollution (Ateia et al., 2019).

Additionally, the compound's framework serves as a foundational structure in the synthesis of amino-1,2,4-triazoles, which are used extensively across various industries, including agriculture and pharmaceuticals. These derivatives are integral to producing a wide range of products, from agricultural chemicals to medical drugs, demonstrating the compound's versatility and importance in both environmental and health-related fields (Nazarov et al., 2021).

Advanced Oxidation Processes

In the realm of chemical engineering and environmental science, 1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine-related compounds have been explored for their role in the degradation of nitrogen-containing hazardous compounds. Advanced oxidation processes (AOPs) have been identified as effective methods for mineralizing such compounds, improving the efficacy of treatment schemes for water purification. This research underscores the compound's applicability in developing technologies focused on mitigating water pollution and enhancing treatment methodologies (Bhat & Gogate, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, a related compound, 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-, is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3, indicating various potential hazards .

Future Directions

The future directions for research on this compound could include further optimization of its synthesis, investigation of its mechanism of action, and exploration of its potential therapeutic applications. For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for their analgesic potential , suggesting potential future directions for research on this compound and its derivatives.

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJAYLQLXUPPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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